10-Methyl lauric acid

描述

10-Methyldodecanoic acid has been reported in Streptomyces with data available.

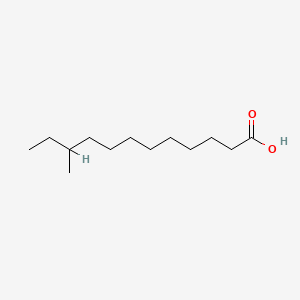

Structure

3D Structure

属性

IUPAC Name |

10-methyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-12(2)10-8-6-4-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETWOCQNUTWSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995599 | |

| Record name | 10-Methyldodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7416-57-1 | |

| Record name | Anteisotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methyldodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methyldodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-METHYLDODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FRJ90X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 10-Methyl Lauric Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, systematically known as 10-methyldodecanoic acid, is a branched-chain fatty acid that has been identified in various natural sources. Its discovery and subsequent characterization have contributed to the field of chemical ecology and microbial profiling. This technical guide provides an in-depth overview of the discovery, physicochemical properties, and analytical methodologies related to this compound. While its specific biological functions and signaling pathways remain largely unexplored, this document consolidates the current knowledge to serve as a foundational resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, characterization, and potential synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₂ | [1][2] |

| Molecular Weight | 214.34 g/mol | [1][2] |

| IUPAC Name | 10-methyldodecanoic acid | [1] |

| Synonyms | 10-methyllauric acid, Anteisotridecanoic acid | [1] |

| CAS Number | 7416-57-1 | [1] |

| Appearance | White powder | Inferred from similar fatty acids |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from fatty acid properties |

The Initial Discoveries

The identification of this compound has been reported in both the animal kingdom and the microbial world, highlighting its distribution across different biological domains.

Discovery in Carpenter Ants

The first identification of this compound in nature was reported in 1973 by Brand, Fales, Sokoloski, and their colleagues.[3][4][5] Their research focused on the chemical composition of the mandibular gland secretions of carpenter ants (Camponotus species).[3][5] The study utilized techniques such as gas chromatography and mass spectrometry to analyze the complex mixture of volatile compounds present in the glandular secretions.[3] Alongside other identified molecules like mellein (B22732) and methyl 6-methylsalicylate, 10-methyldodecanoic acid was characterized as a notable constituent.[5] The function of this fatty acid in the context of carpenter ant chemical communication or defense has not been fully elucidated.

Identification in Brevibacterium acetylicum

In 1991, Bernard and colleagues identified this compound as a cellular fatty acid component of the Gram-positive bacterium Brevibacterium acetylicum.[6][7] This discovery was part of a broader study aimed at using cellular fatty acid profiles as a chemotaxonomic tool for the identification of asporogenous, aerobic gram-positive rods.[6][7][8][9] The researchers used gas-liquid chromatography to analyze the fatty acid methyl esters (FAMEs) derived from the bacterial cells.[6][7] Their findings demonstrated that the presence and relative abundance of specific branched-chain fatty acids, including this compound (as anteiso-C13:0), could serve as a valuable marker for bacterial identification.[6]

Experimental Protocols

I. Sample Preparation and Lipid Extraction

-

Sample Collection: Biological samples (e.g., insect glands, bacterial cell cultures) are collected.

-

Homogenization: The samples are homogenized in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), to extract lipids.

-

Phase Separation: After homogenization, water is added to induce phase separation. The lower organic phase, containing the lipids, is collected.

-

Solvent Evaporation: The solvent is removed from the lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.

II. Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: The extracted lipids are saponified by heating with a solution of sodium hydroxide (B78521) in methanol. This process hydrolyzes the ester linkages to release the free fatty acids.

-

Methylation: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.

-

Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane (B92381).

-

Washing and Drying: The hexane extract is washed with water to remove any remaining reagents and then dried over anhydrous sodium sulfate.

-

Concentration: The hexane is evaporated to concentrate the FAMEs, which are then redissolved in a small volume of a suitable solvent for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small aliquot of the FAMEs solution is injected into the gas chromatograph.

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column (a capillary column with a nonpolar or medium-polarity phase is typically used).

-

Detection and Identification: As the separated FAMEs elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of this compound methyl ester would be compared to known standards or spectral libraries for positive identification. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 228, corresponding to the molecular weight of the methyl ester. Characteristic fragments resulting from the cleavage at the branched methyl group would also be indicative.[10][11]

Quantitative Data

Quantitative data regarding the concentration of this compound in its natural sources is scarce in the available literature. However, physicochemical and analytical data are available and are summarized below.

Table 1: Physicochemical and Analytical Data for this compound and its Methyl Ester

| Parameter | Compound | Value | Reference |

| Molecular Formula | This compound | C₁₃H₂₆O₂ | [1][2] |

| Molecular Weight | This compound | 214.34 g/mol | [1][2] |

| Molecular Formula | Methyl 10-methyldodecanoate | C₁₄H₂₈O₂ | [12][13] |

| Molecular Weight | Methyl 10-methyldodecanoate | 228.37 g/mol | [12][13] |

| Kovats Retention Index (Standard non-polar column) | Methyl 10-methyldodecanoate | 1579.5 | [12] |

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific biological activity and involvement of this compound in any signaling pathways. While other medium-chain fatty acids, such as decanoic acid, have been shown to interact with signaling pathways like the mTOR pathway and act as ligands for PPARγ, similar studies on this compound have not been reported.[14][15] The biological significance of the methyl branching in this fatty acid remains an area for future research.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates a generalized workflow for the discovery and characterization of this compound from a biological source.

Caption: A generalized workflow for the extraction, derivatization, and identification of this compound.

Conclusion

The discovery of this compound in both insects and bacteria underscores the diversity of lipid structures in nature. While the initial identification of this branched-chain fatty acid was a significant step, a comprehensive understanding of its biological role is still lacking. The experimental protocols outlined in this guide, derived from established analytical techniques, provide a framework for future investigations. Further research is needed to elucidate the biosynthetic pathways of this compound, its specific functions in the organisms that produce it, and its potential interactions with cellular signaling cascades. Such studies could reveal novel biological activities and applications for this unique fatty acid.

References

- 1. 10-Methyldodecanoic acid | C13H26O2 | CID 3014565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Identification of mellein in the mandibular gland secretions of carpenter ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. zobodat.at [zobodat.at]

- 6. Cellular fatty acid composition as an adjunct to the identification of asporogenous, aerobic gram-positive rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. Bernard, K. A., M. Bellefeuille, and E. P. Ewan.. Cellular fatty acid composition as an adjunct to the identification of asporogenous, aerobic gram-positive rods. J. Clin. Microbiol. 1991; 29: 83-89. [sciepub.com]

- 9. Non Diphtheritic Corynebacteria (NDC) and Their Clinical Significance: Clinical Microbiologistâs Perspective [pubs.sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 10-methyldodecanoate | C14H28O2 | CID 521323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Natural Sources of 10-Methyl Lauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, systematically known as 10-methyldodecanoic acid, is a branched-chain fatty acid (BCFA) belonging to the anteiso series. Unlike their straight-chain counterparts, BCFAs possess a methyl group near the end of the acyl chain, which influences their physical and chemical properties, such as lowering the melting point and increasing membrane fluidity. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Occurrence of this compound

This compound has been identified in a select number of organisms, primarily within the bacterial kingdom and in insect secretions.

Bacterial Sources

Gram-positive bacteria are the most well-documented natural sources of this compound and other BCFAs. These fatty acids are integral components of their cell membranes, contributing to membrane fluidity and adaptation to environmental stress.

-

Streptomyces species: Members of the genus Streptomyces are prolific producers of a wide array of secondary metabolites and are also known to contain BCFAs in their cellular lipids. 10-Methyldodecanoic acid has been reported in Streptomyces.[1]

Insect Sources

In the animal kingdom, this compound has been notably identified in the glandular secretions of certain insects.

-

Carpenter Ants (Camponotus species): The mandibular gland secretions of several species of carpenter ants, including Camponotus herculeanus, Camponotus ligniperda, and Camponotus pennsylvanicus, have been found to contain this compound.[2] These secretions often play a role in chemical communication and defense.

Quantitative Data on this compound and Related Compounds

Specific quantitative data for the concentration or relative abundance of this compound in its natural sources is sparse in the available scientific literature. However, by examining the fatty acid profiles of the genera in which it is found, a representative understanding of its likely abundance can be gained. The following tables summarize the typical distribution of branched-chain fatty acids in Bacillus and Streptomyces, and the fatty acid composition of abdominal gland extracts from Camponotus pennsylvanicus.

Table 1: Representative Branched-Chain Fatty Acid (BCFA) Composition in Bacillus and Streptomyces Species

| Fatty Acid Class | Bacillus subtilis (% of Total Fatty Acids) | Streptomyces sp. NP10 (% of Total Free Fatty Acids) |

| Anteiso-BCFAs | ||

| anteiso-C15:0 | 35-45 | ~15 |

| anteiso-C17:0 | 10-15 | ~5 |

| Iso-BCFAs | ||

| iso-C14:0 | 5-10 | ~2 |

| iso-C15:0 | 15-25 | ~30 |

| iso-C16:0 | 5-10 | ~20 |

| Straight-Chain FAs | ||

| n-C16:0 | <10 | ~10 |

Note: Data is compiled from representative studies on the respective genera and is intended to provide a general overview. The specific percentage of this compound (anteiso-C13:0) is not explicitly detailed in these studies but is expected to be a minor component of the total anteiso-BCFA fraction.

Table 2: Fatty Acid Composition of Abdominal Gland Extracts from the Black Carpenter Ant (Camponotus pennsylvanicus)

| Fatty Acid | Relative Percentage (%) |

| (Z)-9-Octadecenoic acid (Oleic acid) | 22.28 |

| Hexadecanoic acid (Palmitic acid) | 19.12 |

| 11-Octadecenoic acid methyl ester | 7.48 |

| Octadecanoic acid (Stearic acid) | 6.47 |

| Hexadecanoic acid methyl ester | 2.24 |

Note: This table, adapted from a study by Igwe and Offiong (2015), details the major fatty acids found in the abdominal gland extracts of Camponotus pennsylvanicus. While this particular study did not identify this compound, it provides context on the types of fatty acids present in these ants. The original identification of this compound was in the mandibular gland secretions.[3]

Biosynthesis of this compound (Anteiso-Fatty Acid Pathway)

The biosynthesis of this compound in bacteria follows the general pathway for anteiso-fatty acid synthesis. This pathway utilizes a specific branched-chain amino acid as a primer.

The key steps are:

-

Primer Synthesis: The synthesis is initiated from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA.

-

Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In each cycle of elongation, a two-carbon unit is added from malonyl-CoA.

-

Key Enzymes:

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This enzyme complex is crucial for the conversion of the α-keto acid derivative of isoleucine into the 2-methylbutyryl-CoA primer.

-

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme catalyzes the initial condensation reaction between the branched-chain primer and malonyl-ACP, committing the molecule to the fatty acid synthesis pathway.

-

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

The following protocols are generalized methods for the extraction, derivatization, and analysis of bacterial fatty acids. These can be adapted for the study of this compound from microbial cultures.

Protocol 1: Extraction and Methylation of Total Bacterial Fatty Acids

This protocol describes the conversion of all fatty acids within a bacterial sample to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

1.25 M HCl in methanol

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water and re-centrifuge.

-

Lyophilization: Freeze-dry the cell pellet to remove all water.

-

Saponification and Methylation: a. To the dried cell pellet in a glass tube, add 1 mL of 1.25 M HCl in methanol. b. Seal the tube tightly and heat at 85°C for 1 hour. This step both saponifies the lipids and methylates the fatty acids. c. Cool the tube to room temperature.

-

Extraction: a. Add 1 mL of hexane to the tube and vortex vigorously for 1 minute. b. Add 1 mL of deionized water and vortex again. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

-

Drying and Concentration: a. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs to the desired volume for analysis.

-

GC-MS Analysis: a. Inject a sample of the FAMEs into the GC-MS. b. Use a suitable capillary column (e.g., a polar column like BPX-70) for the separation of FAME isomers. c. The mass spectrometer can be operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis of Fatty Acids from Insect Glandular Secretions

This is a general procedure for the analysis of fatty acids from insect glands.

Materials:

-

Dissected insect mandibular glands

-

Hexane or dichloromethane

-

Diazomethane (B1218177) or BF3-methanol for derivatization

-

Glass microvials

-

GC-MS

Procedure:

-

Gland Dissection: Dissect the mandibular glands from the insect under a stereomicroscope.

-

Extraction: Place the dissected glands directly into a glass microvial containing a small volume (e.g., 50 µL) of hexane or dichloromethane. Crush the glands with a fine glass rod to facilitate extraction.

-

Derivatization:

-

Using Diazomethane (Caution: Highly toxic and explosive): Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10 minutes.

-

Using BF3-Methanol: Evaporate the initial extraction solvent. Add 100 µL of 14% BF3-methanol, seal the vial, and heat at 60°C for 30 minutes. Cool, then add 100 µL of water and 100 µL of hexane. Vortex and collect the hexane layer.

-

-

Analysis: Analyze the resulting FAMEs by GC-MS as described in Protocol 1.

Caption: General experimental workflow for fatty acid analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid found predominantly in Gram-positive bacteria such as Bacillus and Streptomyces, and in the mandibular gland secretions of carpenter ants. Its biosynthesis follows the anteiso-fatty acid pathway, originating from the amino acid L-isoleucine. While specific quantitative data on its abundance is limited, established protocols for the analysis of bacterial and insect fatty acids provide a clear framework for its further investigation. This guide serves as a foundational resource for researchers interested in the study of this and other branched-chain fatty acids.

References

The Enigmatic Biological Role of 10-Methyl Lauric Acid: A Technical Guide for Researchers

Abstract

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a branched-chain fatty acid (BCFA) identified in select species of Gram-positive bacteria and as a component of mandibular gland secretions in carpenter ants.[1][2] Despite its documented presence in these biological systems, a comprehensive understanding of its specific physiological functions, metabolic pathways, and signaling roles remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and extrapolates its potential biological significance by drawing parallels with the broader, well-researched family of branched-chain fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a structured overview of its likely biosynthesis, inferred biological roles, and detailed experimental protocols for its study.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are integral components of cellular structures, particularly in the microbial world. Unlike their straight-chain counterparts, the presence of a methyl group on the carbon backbone introduces a structural kink that significantly influences the physicochemical properties of membranes.[3] These fatty acids are broadly classified into two main series: iso-fatty acids, with a methyl branch on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon. This compound falls into the latter category.[4]

The primary role of BCFAs in bacteria is to modulate membrane fluidity, a critical factor for adaptation to environmental stressors such as temperature fluctuations.[5][6] Beyond this structural role, evidence is emerging for their involvement in more complex biological processes, including intercellular signaling.[7] In the context of human health, BCFAs produced by the gut microbiota are thought to play a role in metabolic regulation and immune modulation.[8][9]

Biosynthesis of this compound

While the specific enzymatic steps for this compound synthesis have not been elucidated, the general pathway for anteiso-fatty acid biosynthesis in bacteria is well-established and serves as a reliable model. This pathway utilizes branched-chain amino acids as primers for fatty acid synthesis.[6]

The synthesis of anteiso-fatty acids is initiated with a primer molecule derived from the amino acid isoleucine.[6] This primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FAS) II system through the sequential addition of two-carbon units from malonyl-CoA. The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) is a key determinant in the preferential synthesis of branched-chain over straight-chain fatty acids.[6]

Inferred Biological Roles of this compound

Based on the known functions of other BCFAs, the biological roles of this compound can be hypothesized to span several key areas:

-

Bacterial Membrane Homeostasis: As an anteiso-BCFA, this compound likely plays a crucial role in maintaining the fluidity and integrity of bacterial cell membranes. This is particularly important for bacteria that inhabit environments with fluctuating temperatures.[5]

-

Cell-Cell Signaling: Some fatty acid derivatives are known to function as signaling molecules in bacterial communication systems like quorum sensing.[10] It is plausible that this compound or its derivatives could act as diffusible signals, influencing processes such as biofilm formation or virulence in the bacteria that produce it.[7]

-

Insect Chemical Communication: The presence of this compound in the mandibular gland secretions of carpenter ants suggests a role in chemical communication, potentially as a component of a pheromone blend for trail marking, alarm signaling, or nestmate recognition.[2]

Potential Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound, the broader family of fatty acids is known to influence various signaling cascades. In mammalian cells, for instance, fatty acids can modulate the expression of genes involved in lipid metabolism and inflammation.[11] It is conceivable that BCFAs like this compound could influence similar pathways.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not currently available in the literature. The following tables are provided as templates to guide future research and data presentation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | Data not available | Data not available |

| Bacillus subtilis | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

Table 2: Potential Effects on Gene Expression in Hepatocytes

| Gene | Treatment | Fold Change (mRNA level) | p-value |

| FASN | This compound (10 µM) | Data not available | Data not available |

| SREBP1 | This compound (10 µM) | Data not available | Data not available |

| CRP | This compound (10 µM) | Data not available | Data not available |

| IL-6 | This compound (10 µM) | Data not available | Data not available |

Experimental Protocols

The analysis of BCFAs like this compound requires specialized analytical techniques due to their low abundance and the presence of structural isomers. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for this purpose.

Protocol 1: Extraction and GC-MS Analysis of BCFAs from Microbial Cultures

This protocol details the extraction of total fatty acids from a microbial culture, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents:

-

Microbial cell pellet

-

Anhydrous 1.25 M HCl in methanol (B129727)

-

High-purity hexane (B92381)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

-

Internal standard (e.g., heptadecanoic acid)

-

Glass centrifuge tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Cell Harvesting and Preparation:

-

Harvest microbial cells from a liquid culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

-

Lyophilize the cell pellet to dryness.

-

-

Extraction and Derivatization (Acid-Catalyzed):

-

To the dried cell pellet (typically 5-10 mg), add 1 mL of 1.25 M HCl in methanol and the internal standard.

-

Seal the tube tightly and heat at 80°C for 1 hour to simultaneously extract and methylate the fatty acids.

-

After cooling to room temperature, add 1 mL of deionized water to quench the reaction.

-

Add 1 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

-

Sample Cleanup and Analysis:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Wash the hexane extract with 1 mL of the NaHCO₃ solution to neutralize any remaining acid, vortex, and centrifuge again.

-

Transfer the final hexane layer to a GC vial for analysis.

-

Inject 1 µL of the sample into the GC-MS.

-

GC-MS Parameters (Example):

-

Injection Mode: Splitless

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, ramp to 220°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Scan range of m/z 50-550 in electron ionization (EI) mode.

Data Analysis:

-

Identify FAMEs by comparing their mass spectra and retention times with those of known standards and library entries.

-

Quantify the amount of each fatty acid relative to the internal standard.

Conclusion and Future Directions

This compound represents a molecule with intriguing, yet largely uncharacterized, biological roles. Its structural classification as an anteiso-branched-chain fatty acid provides a solid foundation for hypothesizing its functions in bacterial membrane physiology and potentially in chemical signaling. The significant gap in the scientific literature concerning this specific fatty acid presents a clear and compelling opportunity for novel research.

Future investigations should focus on:

-

Elucidating the specific biosynthetic pathway of this compound in the organisms that produce it.

-

Quantifying its effects on membrane fluidity under various environmental conditions.

-

Investigating its potential role as a signaling molecule in bacterial quorum sensing or as a pheromone component in insects.

-

Screening for antimicrobial or other bioactive properties against a range of microbial and eukaryotic cell lines.

The application of modern analytical techniques, as outlined in this guide, will be instrumental in unraveling the biological significance of this compound and its place within the broader landscape of fatty acid biology.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-Methyldodecanoic acid | C13H26O2 | CID 3014565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 6. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 7. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 10-Methyl Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoic acid, also known as 10-methyl lauric acid, is a branched-chain fatty acid (BCFA) of the anteiso series.[1] Unlike their straight-chain counterparts, BCFAs play crucial roles in modulating membrane fluidity and have been identified as key components of the cell membranes in many bacterial species.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic pathway, relevant quantitative data, and explicit experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate the production of this and other branched-chain fatty acids.

Introduction to Branched-Chain Fatty Acid Biosynthesis

The synthesis of fatty acids is a fundamental biological process. While the biosynthesis of straight-chain fatty acids (SCFAs) is well-characterized, the pathways leading to branched-chain fatty acids (BCFAs) are also of significant interest due to their unique physicochemical properties and biological functions. BCFAs, such as iso- and anteiso-fatty acids, are crucial for maintaining the fluidity of cell membranes, particularly in response to environmental stressors like temperature changes.[4] The biosynthesis of BCFAs diverges from that of SCFAs at the initial priming step, utilizing branched-chain primers derived from amino acid catabolism.[5]

The Biosynthesis Pathway of this compound (An Anteiso-Fatty Acid)

The biosynthesis of this compound, an anteiso-C13:0 fatty acid, is a multi-step enzymatic process that begins with the amino acid L-isoleucine.[4] The pathway can be broadly divided into two main stages: primer formation and chain elongation.

Primer Formation: From L-Isoleucine to 2-Methylbutyryl-CoA

The initial and committing step in the synthesis of anteiso-fatty acids is the generation of a specific branched-chain primer. In the case of this compound, this primer is 2-methylbutyryl-CoA. This process involves the following key enzymatic reactions:

-

Transamination of L-Isoleucine: The biosynthesis is initiated by the transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The resulting α-keto-β-methylvaleric acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex .[6][7] The BCKAD complex is a multi-enzyme assembly composed of three catalytic components: E1 (decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase).[7] The BCKAD complex exhibits specificity for branched-chain α-keto acids, with a particularly high affinity for the isoleucine-derived substrate in many bacterial species.[6]

Chain Elongation by Fatty Acid Synthase (FAS)

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the fatty acid elongation cycle, which is carried out by the Fatty Acid Synthase (FAS) system.[6] In bacteria, this is typically the Type II FAS system, which consists of a series of discrete, monofunctional enzymes. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA.

The key steps in the elongation cycle are:

-

Acyl Carrier Protein (ACP) Loading: The 2-methylbutyryl-CoA primer is transferred to an Acyl Carrier Protein (ACP), forming 2-methylbutyryl-ACP.

-

Condensation: The 2-methylbutyryl-ACP is condensed with malonyl-ACP by β-ketoacyl-ACP synthase (KAS). This reaction releases CO2 and forms a β-ketoacyl-ACP intermediate.

-

Reduction: The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as a reducing agent.

-

Dehydration: The hydroxyl group is removed as a water molecule by β-hydroxyacyl-ACP dehydratase (DH), creating a double bond.

-

Second Reduction: The double bond is reduced by enoyl-ACP reductase (ER), again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the previous one.

This cycle of condensation, reduction, dehydration, and reduction is repeated, with each cycle adding two carbons to the growing fatty acid chain. For the synthesis of this compound (a 13-carbon fatty acid including the methyl branch), the 5-carbon primer (2-methylbutyryl-ACP) undergoes four rounds of elongation.

The final 10-methyl-dodecanoyl-ACP is then typically hydrolyzed by a thioesterase to release the free fatty acid, this compound.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

Quantitative Data

Quantitative data on the biosynthesis of branched-chain fatty acids often highlight the differences in efficiency compared to straight-chain fatty acid synthesis. The turnover number of metazoan fatty acid synthase (mFAS) with methylmalonyl-CoA as an extender substrate is significantly lower than with malonyl-CoA.[8] The ketoacyl synthase (KS) domain appears to be the rate-limiting step, showing slower elongation rates with branched substrates.[8]

| Parameter | Substrate | Value | Organism/Enzyme | Reference |

| Turnover Number (kcat) | Malonyl-CoA | ~170 times higher than with methylmalonyl-CoA | Metazoan FAS | [5] |

| BCFA Composition | Wild-type | 50% of membrane fatty acids | Staphylococcus aureus | [9] |

| BCFA Composition | BKD-deficient mutant | 31% of membrane fatty acids | Staphylococcus aureus | [9] |

| BCFA Composition | PDH-deficient mutant | ~80% of membrane fatty acids | Staphylococcus aureus | [9] |

Experimental Protocols

The analysis of this compound and other BCFAs typically involves the extraction of total cellular lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction and Methylation of Bacterial Fatty Acids (Total FAMEs)

This protocol is adapted for the extraction and methylation of all fatty acids (free and bound) from bacterial cultures.[10]

Materials and Reagents:

-

Bacterial cell culture

-

Anhydrous 1.25 M HCl in methanol

-

High-purity hexane (B92381)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Glass tubes with Teflon-lined caps

-

Heater block or water bath

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation. Wash the cell pellet with sterile water and lyophilize to dryness.

-

Methylation: To the dried cell pellet in a glass tube, add 2 mL of 1.25 M HCl in methanol.

-

Incubation: Securely cap the tube and heat at 80°C for 1 hour in a heater block or water bath.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

-

Neutralization and Drying: Add a small amount of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample for GC-MS: The hexane extract is now ready for analysis by GC-MS.

GC-MS Analysis of FAMEs

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: DB-225ms capillary column (30 m x 0.25 mm x 0.25 µm) or a similar polar column.[11] For improved separation of branched-chain isomers, a tandem column setup (e.g., DB-225ms followed by DB-5ms) can be employed.[12][13]

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/minute.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Data Analysis:

-

Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard library (e.g., NIST).

-

Quantification is typically performed by integrating the peak area of the corresponding FAME and comparing it to an internal standard.

Experimental Workflow Visualization

Conclusion

The biosynthesis of this compound is a specialized pathway that highlights the metabolic diversity of bacteria in producing unique membrane components. Understanding this pathway, from the initial priming with an isoleucine-derived precursor to the subsequent elongation by the FAS machinery, is crucial for fields ranging from microbial physiology to the development of novel antimicrobial agents. The provided experimental protocols and data offer a solid foundation for researchers to investigate and quantify these important biomolecules. Further research into the specific kinetics and regulation of the enzymes involved in anteiso-fatty acid synthesis will undoubtedly uncover new avenues for biotechnological applications and therapeutic interventions.

References

- 1. 10-Methyldodecanoic acid | C13H26O2 | CID 3014565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Roles of pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase in branched-chain membrane fatty acid levels and associated functions in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 10-Methyldodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Methyldodecanoic acid, a branched-chain fatty acid (BCFA). The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated logical and biological pathways.

Core Physicochemical Properties

10-Methyldodecanoic acid, with the CAS number 7416-57-1, is a saturated fatty acid featuring a methyl group at the 10th carbon position of a dodecanoic acid backbone.[1][2] This structural feature classifies it as an anteiso-branched fatty acid, which influences its physical and biological properties compared to its straight-chain counterpart, lauric acid.[3] One supplier of this compound notes that it is a liquid at room temperature.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 10-Methyldodecanoic acid. Due to the limited availability of experimentally determined data for this specific compound, high-quality predicted values are included and explicitly noted.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₃H₂₆O₂ | - | [2][5] |

| Molecular Weight | 214.34 g/mol | - | [2][5] |

| Physical State | Liquid | Experimental | [4] |

| Melting Point | 40.5-41 °C (for 11-Methyldodecanoic acid) | Experimental (similar compound) | [6] |

| Boiling Point | 307.44 °C | Estimated | [7] |

| pKa | 4.78 ± 0.10 (for 11-Methyldodecanoic acid) | Predicted | [6] |

| LogP | 5.4 | Computed | [2] |

| Solubility | Soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml); Insoluble in PBS (pH 7.2) | Experimental | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. Below are methodologies relevant to the characterization of fatty acids like 10-Methyldodecanoic acid.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance. Although 10-Methyldodecanoic acid is a liquid at room temperature, this method is applicable for determining the melting points of similar solid fatty acids.

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (for solid samples)

Procedure:

-

Sample Preparation: A small amount of the solid fatty acid is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point by Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the boiling point of volatile compounds. The retention time of a compound in a GC system is related to its boiling point.

Principle: The sample is vaporized and injected into a chromatographic column. The compound travels through the column at a rate determined by its volatility and interactions with the stationary phase. By calibrating the system with compounds of known boiling points, the boiling point of the unknown sample can be determined.

Apparatus:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Appropriate GC column (e.g., non-polar column)

-

Syringe for sample injection

-

Carrier gas (e.g., Helium or Nitrogen)

-

Data acquisition system

Procedure:

-

Derivatization (optional but recommended): To increase volatility and improve peak shape, fatty acids are often converted to their methyl esters (FAMEs). This can be achieved by reacting the fatty acid with a reagent such as BF₃ in methanol.[8]

-

Instrument Setup: The GC is equipped with a suitable column and the oven temperature, carrier gas flow rate, and detector parameters are set. A typical oven program starts at a lower temperature and ramps up to a higher temperature to elute compounds with a wide range of boiling points.

-

Calibration: A series of n-alkane standards with known boiling points are injected into the GC to establish a relationship between retention time and boiling point.

-

Sample Analysis: A small volume of the derivatized (or underivatized) 10-Methyldodecanoic acid is injected into the GC.

-

Data Analysis: The retention time of the 10-Methyldodecanoic acid peak is recorded. Using the calibration curve generated from the n-alkane standards, the boiling point corresponding to the measured retention time is determined.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Principle: A solution of the acidic substance is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized by the base.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent (a co-solvent system like water-ethanol may be needed for sparingly soluble fatty acids)

Procedure:

-

Sample Preparation: A known amount of 10-Methyldodecanoic acid is dissolved in a suitable solvent or co-solvent system in a beaker.

-

Titration Setup: The pH electrode is immersed in the solution, and the beaker is placed on a magnetic stirrer. The burette is filled with the standardized base solution.

-

Titration: The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The volume of base required to reach the half-equivalence point is then determined. The pKa is the pH value at this half-equivalence point.

Visualizations

The following diagrams illustrate a typical experimental workflow for the characterization of a novel fatty acid and the general signaling pathway through which branched-chain fatty acids can exert their biological effects.

Biological Context: PPARα Signaling Pathway

Branched-chain fatty acids, including potentially 10-Methyldodecanoic acid, are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][9][10] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by fatty acids leads to the transcription of genes involved in fatty acid uptake and oxidation.[11]

References

- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-Methyldodecanoic acid | C13H26O2 | CID 3014565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 11-METHYLDODECANOIC ACID | 5681-98-1 [m.chemicalbook.com]

- 7. 7416-57-1 CAS MSDS (10-METHYLDODECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

The Presence and Significance of 10-Methyl Lauric Acid in Bacterial Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a saturated branched-chain fatty acid (BCFA) with a 13-carbon backbone. It is classified as an anteiso-fatty acid due to the methyl branch located on the antepenultimate (third-to-last) carbon atom. BCFAs are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity and facilitating adaptation to diverse environmental conditions.[1][2] This technical guide provides a comprehensive overview of this compound in bacterial lipids, including its biosynthesis, physiological roles, and detailed methodologies for its analysis.

Occurrence and Quantitative Data

This compound (anteiso-C13:0) has been identified as a significant component of the cellular fatty acids in certain aerobic Gram-positive rods. While comprehensive quantitative data across a wide range of bacterial species is not extensively tabulated in the literature, its presence has been notably reported in Brevibacterium acetylicum. In a comprehensive study of the cellular fatty acid composition of asporogenous, aerobic gram-positive rods, Brevibacterium acetylicum was found to contain large amounts of both isotridecanoic acid (iso-C13:0) and anteisotridecanoic acid (this compound).[1][3]

To facilitate further research and comparison, the following table provides a template for organizing quantitative data on this compound and related fatty acids in bacterial species. Researchers are encouraged to populate this table with their own experimental findings.

| Bacterial Species | Fatty Acid | Percentage of Total Fatty Acids (%) | Growth Conditions (Temperature, Medium) | Reference |

| Brevibacterium acetylicum | anteiso-C13:0 (this compound) | Data to be populated | 35°C, Blood Agar | [1] |

| iso-C13:0 | Data to be populated | 35°C, Blood Agar | [1] | |

| [Other Species] | anteiso-C13:0 (this compound) | Data to be populated |

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids, including this compound, initiates from the branched-chain amino acid L-isoleucine. This pathway diverges from the synthesis of straight-chain fatty acids at the priming step. The initial primer for anteiso-fatty acid synthesis is 2-methylbutyryl-CoA, which is derived from isoleucine. This primer is then elongated by the fatty acid synthase II (FASII) system through the addition of two-carbon units from malonyl-CoA.

The following diagram illustrates the generalized biosynthetic pathway for anteiso-fatty acids.

Physiological Roles

The primary role of this compound, like other BCFAs, is to modulate the fluidity of the bacterial cell membrane. The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, which lowers the phase transition temperature and increases membrane fluidity.[2] This is critical for bacteria to maintain proper membrane function and adapt to changes in temperature and other environmental stressors.

While direct signaling roles for this compound have not been definitively established, it is plausible that, like other fatty acids and their derivatives, it could be involved in intercellular communication, such as quorum sensing. Further research is needed to explore this potential function.

Experimental Protocols

The analysis of this compound in bacterial lipids typically involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a common method for the preparation of FAMEs from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Toluene

-

8% HCl in methanol

-

n-Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Glass tubes with Teflon-lined screw caps

-

Heater block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Harvesting: Grow the bacterial culture to the desired growth phase and harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lyophilization: Freeze-dry the cell pellet to remove all water.

-

Methanolysis: To the dried cell pellet (typically 10-20 mg), add 2 mL of methanol and 1 mL of toluene. Vortex thoroughly.

-

Acid-Catalyzed Methylation: Add 2 mL of 8% HCl in methanol. Cap the tube tightly and heat at 80°C for 1 hour in a heater block or water bath.

-

Extraction: After cooling to room temperature, add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column being used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 2 minRamp 2: 5°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan |

The following diagram illustrates the general workflow for the analysis of this compound.

Conclusion

This compound is a notable branched-chain fatty acid found in the lipids of certain bacteria, where it plays a key role in maintaining membrane fluidity. While its presence is established, particularly in Brevibacterium acetylicum, there is a need for more extensive quantitative data across various bacterial species. The provided experimental protocols offer a robust framework for researchers to investigate the abundance and potential roles of this and other BCFAs. Future research should focus on elucidating the specific regulatory mechanisms of its biosynthesis and exploring its potential involvement in bacterial signaling pathways, which could open new avenues for drug development targeting bacterial membrane integrity and communication.

References

- 1. Cellular fatty acid composition as an adjunct to the identification of asporogenous, aerobic gram-positive rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Composition of Lipid Extracts of a Thermophilic Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 10-Methyl Lauric Acid in Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl lauric acid, a branched-chain fatty acid, has been identified as a key semiochemical in the chemical communication systems of certain insect species. This technical guide provides a comprehensive overview of the role of this compound as an insect pheromone, with a particular focus on its function in carpenter ants of the genus Camponotus. The guide details the chemical properties, biosynthesis, and physiological effects of this compound, and provides established experimental protocols for its study. Quantitative data from relevant research are summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important signaling molecule.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, alarm signaling, and trail following. Pheromones, chemical signals that trigger a social response in members of the same species, are central to this communication. A diverse array of chemical compounds serve as pheromones, with fatty acids and their derivatives representing a significant class. Among these, branched-chain fatty acids have emerged as important signaling molecules in various insect taxa.

This compound (also known as 10-methyldodecanoic acid) is a C13 saturated fatty acid with a methyl group at the 10th carbon position. Its chemical formula is C₁₃H₂₆O₂. This compound has been identified as a significant component of the mandibular gland secretions of several species of carpenter ants, including Camponotus herculeanus, Camponotus ligniperda, and Camponotus pennsylvanicus. Research strongly suggests that in at least some of these species, this compound functions as a sex pheromone, playing a crucial role in the coordination of mating flights.

This guide will synthesize the current knowledge on this compound as an insect pheromone, providing a technical resource for researchers in chemical ecology, entomology, and the development of novel pest management strategies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 10-Methyldodecanoic acid |

| Synonyms | This compound |

| Molecular Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.34 g/mol |

| Appearance | White solid |

| Chirality | The 10-carbon is a chiral center, leading to (R)- and (S)-enantiomers. The specific stereochemistry is crucial for biological activity in many pheromones. |

Role as a Pheromone in Camponotus Ants

The primary evidence for the pheromonal role of this compound comes from studies of the mandibular gland secretions of carpenter ants. These glands are a known source of a variety of semiochemicals in ants.

In Camponotus herculeanus, the male-specific mandibular gland secretions are reportedly used as a sex pheromone.[1] Males release these secretions upon initiating their nuptial flight, which in turn appears to trigger the flight of female reproductives from the nest.[1] This chemical signaling is vital for the temporal synchronization of mating for these species.

While the presence of this compound has been confirmed in the mandibular glands of C. ligniperda and C. pennsylvanicus, its precise behavioral function in these species requires further detailed investigation. It is part of a complex blend of volatile compounds, and its activity is likely synergistic with other components.

Biosynthesis of this compound

The biosynthesis of methyl-branched fatty acids in insects is a modification of the standard fatty acid synthesis pathway. The key step is the incorporation of a methyl group, which is derived from methylmalonyl-CoA instead of malonyl-CoA at a specific elongation cycle.

The general proposed biosynthetic pathway for methyl-branched fatty acids in insects is as follows:

Caption: Proposed biosynthetic pathway for this compound in insects.

Experimental Protocols

Collection and Extraction of Pheromones

A common method for analyzing glandular secretions is through solvent extraction of dissected glands.

Protocol for Mandibular Gland Extraction:

-

Dissection: Anesthetize ants by cooling. Under a dissecting microscope, carefully dissect the head and isolate the mandibular glands.

-

Extraction: Place the dissected glands in a small vial with a minimal amount of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Crushing: Gently crush the glands with a clean glass rod to ensure complete extraction of the contents.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying the components of insect pheromone blends.

Typical GC-MS Protocol:

-

Injection: Inject a small aliquot (e.g., 1 µL) of the extract into the GC.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program might be:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 min at 280°C.

-

-

Detection: The mass spectrometer is used to detect and identify the compounds as they elute from the GC column. Mass spectra are compared to libraries (e.g., NIST) and to authentic standards for confirmation.

-

Quantification: An internal standard is added to the sample before extraction to allow for the quantification of each component.

Behavioral Bioassays

Behavioral bioassays are essential to determine the function of a putative pheromone.

Olfactometer Bioassay:

-

Apparatus: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through two or more arms.

-

Stimulus: One arm contains a filter paper treated with a synthetic standard of this compound dissolved in a solvent. The other arm(s) contain a solvent control.

-

Procedure: An individual ant is introduced at the downwind end of the olfactometer. The ant's choice of arm and the time spent in each arm are recorded.

-

Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm containing the test compound.

Caption: A typical workflow for a Y-tube olfactometer bioassay.

Quantitative Data

The following table summarizes the known components of the mandibular gland secretions of male Camponotus herculeanus. The exact quantities can vary between individuals and populations.

| Compound | Relative Abundance (%) | Putative Function |

| Methyl 6-methylsalicylate | Major | Attractant |

| Mellein | Variable | Unknown |

| This compound | Variable | Sex Pheromone |

| Other hydrocarbons | Minor | - |

Note: This table is a representative summary. Detailed quantitative analyses are often population-specific and require access to primary research articles.

Signaling Pathways

The perception of pheromones in insects begins with the binding of the ligand to odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae.

Caption: Generalized olfactory signaling pathway for pheromone perception in insects.

Conclusion and Future Directions

This compound is an important, yet not fully understood, component of the chemical communication system of Camponotus ants. While its role as a likely sex pheromone in C. herculeanus is established, further research is needed to elucidate its specific behavioral effects on different castes and in other Camponotus species. The determination of the absolute configuration of the naturally produced enantiomer and its role in species-specific recognition is a key area for future investigation. A deeper understanding of the biosynthesis and perception of this compound could pave the way for the development of novel, species-specific pest management strategies for carpenter ants, which can be significant structural pests.

References

The Pivotal Functions of Branched-Chain Fatty Acids in Microbial Physiology and Adaptation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of numerous microorganisms, playing a critical role in maintaining membrane fluidity and function. Beyond their structural capacity, BCFAs are involved in a diverse array of cellular processes, including environmental stress responses, intercellular signaling, and as precursors for the biosynthesis of secondary metabolites such as antibiotics. Their unique chemical structures, primarily iso- and anteiso-methyl-branched chains, impart distinct biophysical properties to microbial membranes, influencing their permeability and the function of embedded proteins. This technical guide provides an in-depth exploration of the multifaceted functions of BCFAs in microorganisms, with a focus on their synthesis, regulatory roles, and the experimental methodologies used for their study. Quantitative data on BCFA composition in key bacterial species are summarized, and detailed protocols for their analysis are provided. Furthermore, key metabolic and signaling pathways involving BCFAs are visualized to facilitate a deeper understanding of their complex roles in microbial life.

Core Functions of Branched-Chain Fatty Acids in Microorganisms

Branched-chain fatty acids are crucial for the survival and adaptation of many bacterial species, particularly Gram-positive bacteria. Their primary functions can be categorized as follows:

-

Membrane Fluidity and Homeostasis: BCFAs are fundamental to maintaining the optimal fluidity of the cell membrane, a state essential for various cellular processes including transport, signaling, and cell division. The methyl branches of BCFAs disrupt the tight packing of acyl chains, thereby lowering the melting temperature of the membrane and increasing its fluidity, which is analogous to the function of unsaturated fatty acids in higher organisms.[1][2] This is particularly important for microorganisms that inhabit environments with fluctuating temperatures. For instance, in Listeria monocytogenes, a psychrotolerant pathogen, the proportion of anteiso-BCFAs increases at lower temperatures, a key adaptation for growth in refrigerated conditions.[3][4]

-

Precursors for Secondary Metabolites: In certain microorganisms, particularly actinomycetes like Streptomyces, BCFAs or their precursors serve as starter units for the biosynthesis of polyketide antibiotics.[5][6] For example, mutants of Streptomyces fradiae blocked in tylosin (B1662201) biosynthesis accumulate branched-chain fatty acids that are putative precursors to the macrolide ring of this antibiotic.[5][6]

-

Role in Cellular Signaling: BCFAs have been implicated in intercellular signaling pathways that regulate developmental processes in some bacteria. A notable example is the soil bacterium Myxococcus xanthus, where the branched-chain fatty acid iso-15:0 is a component of the E-signal, which is essential for proper fruiting body formation and sporulation.[7][8][9]

-

Involvement in Stress Response: The ability to modulate the BCFA composition of their membranes is a key strategy for microorganisms to cope with various environmental stresses, including temperature fluctuations, pH changes, and osmotic stress. In Listeria monocytogenes, a higher proportion of BCFAs, particularly anteiso-forms, is associated with increased tolerance to acidic and alkaline conditions.[10]

Quantitative Analysis of Branched-Chain Fatty Acid Composition

The relative abundance of different BCFAs can vary significantly between microbial species and in response to environmental cues. The following tables summarize the quantitative data on the fatty acid composition of several key bacterial species under different growth conditions.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

| Fatty Acid | 37°C (%) | 10°C (%) | Reference(s) |

| iso-C14:0 | 1.5 | 3.2 | [1] |

| anteiso-C15:0 | 35.8 | 51.1 | [1] |

| iso-C15:0 | 10.2 | 6.5 | [1] |

| C16:0 | 3.5 | 1.8 | [1] |

| iso-C17:0 | 25.1 | 15.3 | [1] |

| anteiso-C17:0 | 23.9 | 22.1 | [1] |

Table 2: Fatty Acid Composition of Bacillus subtilis

| Fatty Acid | Relative Abundance (%) | Reference(s) |

| iso-C14:0 | 0.52 | [11] |

| C14:0 | 0.28 | [11] |

| iso-C15:0 | 34.72 | [11] |

| anteiso-C15:0 | 33.72 | [11] |

| C16:0 | 1.30 | [11] |

| iso-C16:0 | 1.85 | [11] |

| iso-C17:0 | 7.11 | [11] |

| anteiso-C17:0 | 10.24 | [11] |

Table 3: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media

| Fatty Acid Class | Tryptic Soy Broth (TSB) (%) | Mueller-Hinton Broth (MHB) (%) | Serum (%) | Reference(s) |

| Straight-Chain Saturated (SCSFA) | 51 | 19 | 28 | [12] |

| Branched-Chain (BCFA) | 49 | 81 | 31 | [12] |

| Straight-Chain Unsaturated (SCUFA) | 0 | 0 | 41 | [12] |

Experimental Protocols

Protocol for Extraction and Derivatization of Bacterial Fatty Acids for GC-MS Analysis (FAMEs)

This protocol describes the conversion of fatty acids from bacterial cells into fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[7][13]

Materials:

-

Bacterial cell pellet

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

1.25 M HCl in methanol (methanolic HCl)

-

Saturated NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen gas stream evaporator

-

GC-MS system

Procedure:

-

Cell Harvesting and Washing:

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min).

-

Wash the cell pellet twice with 0.9% NaCl solution to remove residual media components.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Resuspend the cell pellet in 0.8 mL of water in a glass centrifuge tube.

-

Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes.

-

Add an additional 1 mL of chloroform and vortex for 30 seconds.

-

Add 1 mL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

-

Transesterification to FAMEs:

-

Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of 1.25 M methanolic HCl to the dried lipid extract.

-

Incubate at 85°C for 1 hour in a heating block or water bath.

-

Cool the reaction tubes to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS system. A typical column used is a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the FAMEs based on their boiling points and chain structures.

-

Identify individual FAMEs by comparing their mass spectra and retention times to known standards.

-

Protocol for Investigating the Role of BCFAs in Stress Tolerance

This protocol outlines a general workflow to assess the contribution of BCFAs to microbial stress tolerance.

Materials:

-